Home > Products > Screening Compounds P94832 > [3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid
[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid -

[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

Catalog Number: EVT-2939422
CAS Number:
Molecular Formula: C13H12ClNO4
Molecular Weight: 281.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound belonging to the class of pyrrolidine-2,5-dione derivatives. This class of compounds is characterized by the presence of a pyrrolidine ring with two carbonyl groups at positions 2 and 5. While its natural source has not been explicitly mentioned in the provided literature, it is a key structural motif found in several biologically active natural products. In scientific research, this compound and its derivatives have gained significant attention as potential anticonvulsant and analgesic agents. [, , ]

Synthesis Analysis
  • Step 3: Amidation (Optional): To obtain amide derivatives, the carboxylic acid group can be further reacted with various secondary amines in the presence of a coupling agent like carbonyldiimidazole (CDI). [, ]

Molecular Structure Analysis

[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid features a pyrrolidine-2,5-dione core with a 4-chlorobenzyl group attached to the 3-position of the pyrrolidine ring. An acetic acid moiety is linked to the nitrogen atom of the pyrrolidine ring. The specific spatial arrangement of atoms within the molecule can vary depending on the substituents on the pyrrolidine ring and the conditions in which it is found. [, ]

Chemical Reactions Analysis
  • Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides, enabling the creation of a diverse range of derivatives. []

Mechanism of Action
  • Voltage-Gated Sodium Channels: Studies suggest that this compound and its derivatives may exert their anticonvulsant activity by interacting with voltage-gated sodium channels, specifically at site 2. This interaction could inhibit the excessive neuronal firing associated with seizures. [, ]

  • L-Type Calcium Channels: Evidence also indicates a potential interaction with L-type calcium channels, which play a role in neuronal excitability and neurotransmitter release. Modulation of these channels could contribute to both anticonvulsant and analgesic effects. [, ]

  • Other Potential Targets: Given the structural similarities to other bioactive compounds, further research is needed to explore possible interactions with GABAA receptors, TRPV1 receptors, and other targets involved in pain perception and seizure activity. []

Applications
  • Anticonvulsant Activity: This compound and its derivatives have shown promising anticonvulsant activity in preclinical studies using animal models of epilepsy. They have demonstrated efficacy in reducing seizure severity and frequency in models such as maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. [, ]

  • Analgesic Activity: In addition to anticonvulsant effects, some derivatives have exhibited analgesic properties in animal models of pain, including the hot plate test and the formalin test. This suggests potential applications in the management of acute and chronic pain conditions. []

  • Chemical Probe: The compound's ability to potentially interact with specific ion channels and receptors makes it a valuable tool for studying the physiological and pathological roles of these targets in various biological processes. []

(3S,4R)-1-[2-Chloro-6-(trifluoromethyl)benzyl]-3-{[1-(cyclohex-1-en-1-ylmethyl)piperidin-4-yl]carbamoyl}-4-methylpyrrolidin-3-yl]acetic acid (2S)-hydroxy(phenyl)acetate (E6130)

    Compound Description: E6130 is an orally available, highly selective modulator of the chemokine receptor CX3CR1. It exhibits agonistic activity at CX3CR1, inhibiting fractalkine-induced chemotaxis of human peripheral blood natural killer cells . E6130 has shown therapeutic potential in preclinical models of inflammatory bowel disease by reducing CX3CR1+ leukocyte trafficking and attenuating mucosal inflammation .

2‐(3‐(4‐chloro‐3‐nitrobenzyl)‐2,4‐dioxo‐3,4‐dihydropyrimidin‐1(2H)‐yl)acetic acid (JF0048)

    Compound Description: JF0048 is a selective inhibitor of human aldose reductase (AR) . It demonstrates the ability to prevent sorbitol accumulation in human retinal ARPE‐19 cells .

2‐(2,4‐dioxo‐3‐(2,3,4,5‐tetrabromo‐6‐methoxybenzyl)‐3,4‐dihydropyrimidin‐1(2H)‐yl)acetic acid (JF0049)

    Compound Description: JF0049 is a selective inhibitor of human AKR1B10 . This compound shows promising antiproliferative activity in human lung cancer NCI‐H460 cells .

MI-1 (1-(4-Cl-benzyl)-3-Cl-4-(CF3-phenylamino) -1H-pyrrole-2,5-dione)

    Compound Description: MI-1 is a pyrrole-derived protein kinase inhibitor. It has demonstrated anti-tumor and anti-inflammatory activities in a rat colon cancer model .

5-amino-4-(1,3-benzothiazole-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one (D1)

    Compound Description: D1 is a pyrrole-derived protein kinase inhibitor. Like MI-1, it has exhibited anti-tumor and anti-inflammatory activities in a rat colon cancer model .

Properties

Product Name

[3-(4-Chloro-benzyl)-2,5-dioxo-pyrrolidin-1-yl]-acetic acid

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]acetic acid

Molecular Formula

C13H12ClNO4

Molecular Weight

281.69 g/mol

InChI

InChI=1S/C13H12ClNO4/c14-10-3-1-8(2-4-10)5-9-6-11(16)15(13(9)19)7-12(17)18/h1-4,9H,5-7H2,(H,17,18)

InChI Key

FTZXNONUXWZFTE-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=C(C=C2)Cl

Solubility

not available

Canonical SMILES

C1C(C(=O)N(C1=O)CC(=O)O)CC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.